molecular formula C10H12ClNO3 B15332674 Ethyl 3-(3-Chloro-2-pyridyl)-3-hydroxypropanoate

Ethyl 3-(3-Chloro-2-pyridyl)-3-hydroxypropanoate

Cat. No.: B15332674
M. Wt: 229.66 g/mol
InChI Key: DRNZJKMDRNAEQE-UHFFFAOYSA-N
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Description

Ethyl 3-(3-Chloro-2-pyridyl)-3-hydroxypropanoate: . This compound features a pyridine ring substituted with a chloro group and a hydroxypropanoate ester group. It is of interest in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-Chloro-2-pyridyl)-3-hydroxypropanoate typically involves multi-step organic reactions. One common approach is the reaction of 3-chloro-2-pyridylamine with ethyl acetoacetate under specific conditions to form the desired ester.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis processes that ensure high purity and yield. These processes often involve the use of catalysts and controlled reaction environments to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(3-Chloro-2-pyridyl)-3-hydroxypropanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, Ethyl 3-(3-Chloro-2-pyridyl)-3-hydroxypropanoate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It may be used in the development of new drugs and therapeutic agents.

Medicine: In medicine, this compound is explored for its potential use in treating various diseases. Its derivatives may exhibit pharmacological activities that are beneficial for human health.

Industry: In the industry, this compound is utilized in the production of various chemical products, including pesticides and herbicides. Its unique properties make it valuable for developing new formulations and applications.

Mechanism of Action

The mechanism by which Ethyl 3-(3-Chloro-2-pyridyl)-3-hydroxypropanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses that are beneficial for therapeutic purposes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

  • Ethyl 3-(2-pyridyl)-3-hydroxypropanoate: Similar structure but lacks the chloro group.

  • Ethyl 3-(3-bromo-2-pyridyl)-3-hydroxypropanoate: Similar structure but with a bromo group instead of chloro.

  • Ethyl 3-(3-fluoro-2-pyridyl)-3-hydroxypropanoate: Similar structure but with a fluoro group instead of chloro.

Uniqueness: Ethyl 3-(3-Chloro-2-pyridyl)-3-hydroxypropanoate is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. This chloro group provides distinct chemical properties compared to similar compounds, making it valuable for specific applications.

Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

ethyl 3-(3-chloropyridin-2-yl)-3-hydroxypropanoate

InChI

InChI=1S/C10H12ClNO3/c1-2-15-9(14)6-8(13)10-7(11)4-3-5-12-10/h3-5,8,13H,2,6H2,1H3

InChI Key

DRNZJKMDRNAEQE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=CC=N1)Cl)O

Origin of Product

United States

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